
D-Serine-3-13C
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Overview
Description
D-Serine-3-¹³C is a stable isotope-labeled derivative of the non-proteinogenic amino acid D-serine, where the carbon-13 isotope is incorporated at the third carbon position. This compound is pivotal in nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis due to its ability to serve as a non-radioactive tracer. The isotopic labeling enables precise tracking of biochemical pathways, particularly in neurological studies, where D-serine acts as a co-agonist of NMDA receptors . Synthesis protocols for D-Serine-3-¹³C emphasize minimal steric interference during isotopic incorporation, often utilizing 2′-protecting groups that preserve molecular integrity while ensuring high isotopic purity (>99%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine-3-13C typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors such as glycine-2-13C or threonine-3-13C, which are converted into D-serine through enzymatic or chemical reactions. The process often involves protection-deprotection strategies to ensure the selective incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Enzymatic processes using D-threonine aldolase and D-amino acid oxidase are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: D-Serine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to hydroxypyruvate using oxidizing agents.
Reduction: Formation of serinol through reduction.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various serine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: D-Serine-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. Its labeled carbon allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to study neurotransmission and the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It helps in understanding the modulation of synaptic plasticity and neurotoxicity .
Medicine: this compound is investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and schizophrenia. It is also used as a biomarker for diagnosing and monitoring these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the NMDA receptor and other pathways involving D-serine .
Mechanism of Action
D-Serine-3-13C acts as a co-agonist at the NMDA receptor, binding to the glycine site and enhancing the receptor’s response to glutamate. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s labeled carbon allows researchers to track its metabolic fate and interactions within the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Serine-3-¹³C
While structurally identical except for chirality, L-Serine-3-¹³C exhibits distinct biological roles. Unlike D-Serine-3-¹³C, which modulates NMDA receptors, L-serine is incorporated into proteins and participates in one-carbon metabolism. Analytical comparisons reveal identical physicochemical properties (e.g., molecular weight: 121.12 g/mol) but divergent optical activities (L-form: [α]₂₀ᴅ = +14.5° vs. D-form: [α]₂₀ᴅ = -14.5°) .
D-Serine (Unlabeled)
The unlabeled counterpart lacks isotopic enrichment, limiting its utility in tracer studies. However, it shares identical pharmacological targets, such as NMDA receptor modulation. Mass spectrometry (MS) and HPLC analyses confirm that unlabeled D-serine exhibits a molecular ion peak at m/z 105.04, whereas D-Serine-3-¹³C shows a shift to m/z 106.05, confirming isotopic incorporation .
D-Threonine (CAS 632-20-2)
D-Threonine, a structural analog with an additional methyl group, demonstrates reduced solubility in aqueous solutions (18.5 g/L vs. D-Serine-3-¹³C: 25.3 g/L) and distinct metabolic roles, such as involvement in antibody glycosylation. Safety data indicate similar handling precautions (e.g., eye irritation risks) but divergent CAS and EC numbers .
D-Glucosamine-1-¹³C Hydrochloride
This ¹³C-labeled amino sugar differs in backbone structure and application. While D-Serine-3-¹³C is used in neurobiology, D-Glucosamine-1-¹³C is employed in glycosylation studies. Physicochemical contrasts include higher LogP (-3.1 vs. -4.2) and lower polar surface area (88.6 Ų vs. 63.3 Ų), reflecting differences in membrane permeability .
¹⁵N-Labeled Serine Derivatives
¹⁵N-labeled serines, such as L-Serine-¹⁵N, are used in proteomics but lack the spatial resolution provided by ¹³C labels. Dual-labeled (¹³C/¹⁵N) compounds offer enhanced tracking but require more complex synthesis protocols .
Data Tables
Table 1. Key Attributes of D-Serine-3-¹³C and Analogs
Compound | CAS No. | Molecular Weight (g/mol) | Isotopic Position | Solubility (g/L) | Key Application |
---|---|---|---|---|---|
D-Serine-3-¹³C | 未提供 | 121.12 | C3 | 25.3 | NMR, Metabolic Tracing |
L-Serine-3-¹³C | 未提供 | 121.12 | C3 | 25.3 | Protein Synthesis Studies |
D-Serine (Unlabeled) | 312-84-5 | 105.09 | N/A | 25.3 | Neurological Research |
D-Threonine | 632-20-2 | 119.12 | N/A | 18.5 | Glycosylation Studies |
D-Glucosamine-1-¹³C HCl | 未提供 | 215.63 | C1 | 72.0 | Carbohydrate Metabolism |
Sources :
Table 2. Analytical Methods for Isotopic Purity Assessment
Biological Activity
D-Serine is a naturally occurring amino acid that plays a critical role in the central nervous system, particularly as a co-agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors. The isotopically labeled compound D-Serine-3-13C serves as a valuable tool in metabolic studies and neurobiological research due to its unique properties. This article reviews the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications in various health conditions.
Metabolic Pathways
D-Serine is synthesized from L-serine through the action of serine racemase (SR), an enzyme that converts L-serine to D-serine. The process is influenced by various cofactors, including magnesium ions (Mg²⁺) and ATP, which significantly enhance the racemization rate and subsequent production of pyruvate from L-serine. Studies have shown that for every mole of D-serine produced, approximately four moles of L-serine are consumed, indicating a substantial metabolic shift during this process .
Table 1: Summary of D-Serine Metabolism
Component | Description |
---|---|
Enzyme | Serine Racemase (SR) |
Cofactors | Mg²⁺, ATP |
Substrates | L-serine |
Products | D-serine, Pyruvate |
Conversion Ratio | 4 moles L-serine : 1 mole D-serine |
Physiological Roles
D-Serine acts as a neuromodulator in the brain, particularly in synaptic transmission and plasticity. It fully occupies the glycine site on NMDA receptors at certain synapses, facilitating calcium influx and neuronal signaling. This mechanism is crucial for cognitive functions such as learning and memory . Additionally, D-serine has been implicated in neurodegenerative diseases where NMDA receptor dysfunction is evident.
Case Study: D-Serine in Kidney Function
Recent research has revealed that D-serine levels correlate with kidney function. Elevated levels of D-serine have been associated with chronic kidney disease (CKD), suggesting its potential as a biomarker for kidney health. The dynamics of D-serine excretion and reabsorption by renal tubules demonstrate chiral selectivity, which may provide insights into disease mechanisms .
Table 2: Correlation between D-Serine Levels and Kidney Function
Parameter | Observations |
---|---|
D-Serine Level | Elevated in CKD patients |
Correlation with GFR | Strong correlation with glomerular filtration rate |
Clinical Implications | Potential biomarker for early detection of CKD |
Research Findings
Recent studies have focused on the transport mechanisms of D-serine within the body. The neutral amino acid transporter ASCT2 has been identified as a key player in the renal uptake of D-serine. Knockout studies in human cells demonstrated a significant reduction in D-serine uptake when ASCT2 was absent, underscoring its importance in maintaining amino acid homeostasis .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing D-Serine-3-13C, and how do isotopic purity and yield vary across methodologies?
- Methodological Answer : Synthesis typically involves chiral resolution of racemic mixtures or enzymatic catalysis using 13C-labeled precursors. For example, asymmetric synthesis via serine dehydratase can achieve >98% isotopic purity, but yields depend on reaction conditions (e.g., pH, temperature) and precursor availability. Validate purity via 13C-NMR and mass spectrometry, comparing integration ratios against unlabeled controls .
Q. How is D-Serine-3-13C characterized to confirm structural integrity and isotopic labeling efficiency?
- Methodological Answer : Use a combination of 13C-NMR (to verify labeling at the C3 position), LC-MS (for molecular weight confirmation), and chiral HPLC (to ensure enantiomeric purity). Cross-reference spectral data with literature values for unlabeled D-serine to identify isotopic shifts .
Q. What are the primary applications of D-Serine-3-13C in metabolic flux analysis?
- Methodological Answer : The compound serves as a tracer in central carbon metabolism studies. Administer it in cell cultures or model organisms, then track 13C incorporation into downstream metabolites (e.g., glycine, pyruvate) via GC-MS or isotopic ratio mass spectrometry. Normalize data to account for natural isotope abundance .
Advanced Research Questions
Q. How can experimental designs using D-Serine-3-13C mitigate confounding effects from endogenous serine pools in metabolic studies?
- Methodological Answer : Apply kinetic modeling to distinguish labeled vs. unlabeled metabolite turnover. Use pulse-chase experiments with timed sampling and compartmental analysis (e.g., cytosol vs. mitochondria). Validate models using isotopomer distribution analysis (IDA) to quantify labeling patterns .
Q. What strategies resolve contradictions in NMR data when D-Serine-3-13C exhibits unexpected coupling or splitting patterns?
- Methodological Answer : Re-examine sample preparation for contaminants (e.g., residual solvents) and confirm decoupling parameters during NMR acquisition. Compare results with computational simulations (e.g., density functional theory for 13C chemical shifts) and replicate experiments under controlled conditions .
Q. How do researchers optimize D-Serine-3-13C dosing in in vivo studies to balance isotopic detectability and physiological relevance?
- Methodological Answer : Conduct pilot dose-response studies measuring 13C enrichment in target tissues via LC-MS. Use pharmacokinetic modeling to estimate clearance rates and adjust dosing intervals. Ensure doses remain below thresholds that perturb endogenous serine homeostasis .
Q. What computational tools integrate D-Serine-3-13C tracing data into genome-scale metabolic models (GEMs)?
- Methodological Answer : Employ constraint-based modeling (e.g., COBRA Toolbox) with 13C-MFA (metabolic flux analysis) data. Calibrate model parameters using isotopomer balancing and validate predictions via knockout/overexpression experiments. Use platforms like MetaFlux for dynamic flux visualization .
Q. How can researchers validate the specificity of D-Serine-3-13C uptake assays in neuronal vs. glial cell cultures?
- Methodological Answer : Combine isotopic tracing with cell-type-specific inhibitors (e.g., fluorocitrate for astrocytes) and siRNA knockdown of serine transporters (e.g., ASCT2). Confirm localization via immunofluorescence co-staining with cell markers (e.g., GFAP for glia) .
Methodological and Literature-Driven Questions
Q. What criteria should guide the selection of primary literature when designing experiments with D-Serine-3-13C?
- Methodological Answer : Prioritize studies that report detailed synthetic pathways, analytical validation (e.g., NMR spectra), and tracer applications in peer-reviewed journals. Use databases like PubMed with filters for "isotope labeling" and "metabolic tracing." Cross-verify methods with protocols from authoritative sources (e.g., Methods in Enzymology) .
Q. How do researchers address ethical and reproducibility challenges in studies involving D-Serine-3-13C?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights. Document synthesis and purification steps comprehensively, including batch-specific isotopic purity. Use blinded analysis to minimize bias in data interpretation .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
106.09 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1 |
InChI Key |
MTCFGRXMJLQNBG-DOCFYQGNSA-N |
Isomeric SMILES |
[13CH2]([C@H](C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
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